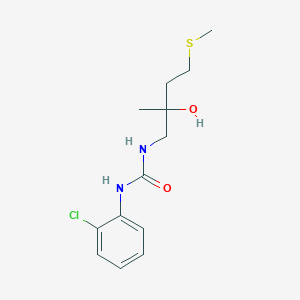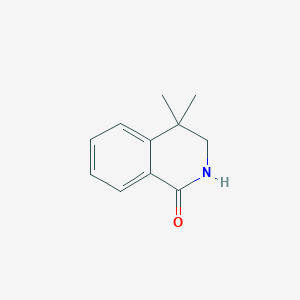
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one
Overview
Description
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one is a chemical compound with the CAS Number: 27295-88-1 . It has a molecular weight of 175.23 . This compound is a solid in its physical form .
Synthesis Analysis
The synthesis of this compound and its analogs has been a topic of interest in the scientific community . These compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The development of novel THIQ analogs with potent biological activity has been a result of this interest .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13NO/c1-11(2)7-12-10(13)8-5-3-4-6-9(8)11/h3-6H,7H2,1-2H3,(H,12,13) . This provides a detailed representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid in its physical form . It has a molecular weight of 175.23 .Scientific Research Applications
Chemical Structure and Properties :
- The compound belongs to the isoquinoline family and has been characterized using NMR spectroscopy and X-ray crystallographic techniques. An example of this is N-Methylisosalsoline isolated from Hammada scoparia leaves (Jarraya et al., 2008).
Synthesis and Catalysis :
- Tetrahydroisoquinolines, including derivatives like 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one, are synthesized using various chemical methods. For example, catalytic enantioselective synthesis methods have been developed for tetrahydroisoquinolines, demonstrating their use in the creation of complex organic molecules (Chen et al., 2013).
- There are also studies on green chemical methods for the oxidation of tetrahydroisoquinolines, using air as a clean oxidant, which is significant for environmentally-friendly chemistry (Zheng et al., 2018).
Biological and Pharmacological Applications :
- Isoquinoline alkaloids, including tetrahydroisoquinoline derivatives, have shown promise in various therapeutic applications. They have been investigated for their local anesthetic activity, with some derivatives exhibiting high efficacy (Azamatov et al., 2023).
- Another study demonstrated the analgesic and anti-inflammatory effects of a related compound, 1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, suggesting potential medical applications as a non-narcotic analgesic (Rakhmanova et al., 2022).
Material Science and Engineering :
- Research in material science has explored the use of tetrahydroisoquinolines in the synthesis of complex metal complexes, which could have implications in various engineering applications (Sokol et al., 2004).
Future Directions
Mechanism of Action
Target of Action
Tetrahydroisoquinolines (thiqs), a class of compounds to which this molecule belongs, have been known to interact with various targets such as cell cycle regulator enzymes of cancer cells and dopamine D2 receptors .
Mode of Action
For instance, some THIQs function as antagonists of the dopamine D2 receptor . This interaction can lead to changes in the receptor’s activity, potentially influencing neurological processes.
Biochemical Pathways
Some thiqs have been found to be involved in the base excision repair (ber) pathway , which plays a crucial role in DNA repair and cellular health.
Result of Action
Thiqs have been reported to possess a wide range of pharmacological activities, including anti-inflammatory, anti-bacterial, anti-viral, anti-fungal, anti-leishmanial, anti-cancer, and anti-malarial effects .
Properties
IUPAC Name |
4,4-dimethyl-2,3-dihydroisoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2)7-12-10(13)8-5-3-4-6-9(8)11/h3-6H,7H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNOQHOEQNQFAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(=O)C2=CC=CC=C21)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


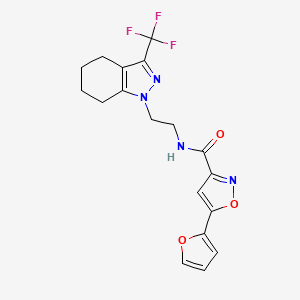

![Exo-8-boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2998099.png)

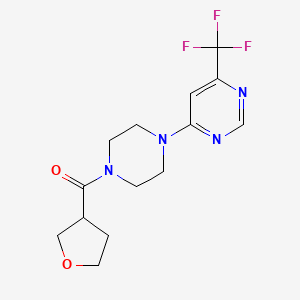
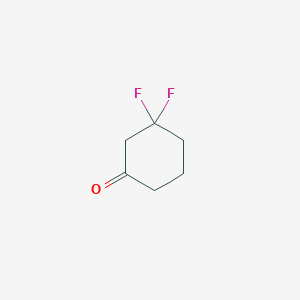
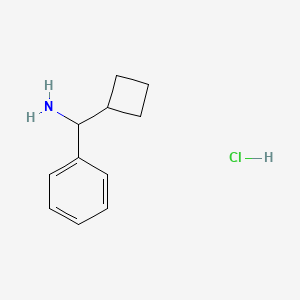

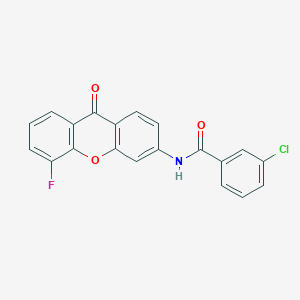

![2-[3-(3,5-Dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2998113.png)
